1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene
Description
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-6(10)3-2-4-7(5)13-8(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIYJMLTDJAPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Nucleophilic Substitution
A common approach begins with a halogenated toluene derivative such as 1-chloro-3-fluoro-2-methylbenzene or related compounds. The chloro(difluoro)methoxy group is introduced by reacting the aromatic substrate with chlorodifluoromethoxy reagents or by halogenation of a difluoromethoxy-substituted intermediate.
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- Solvents: Dimethyl sulfoxide (DMSO), methanol, or N,N-dimethylformamide (DMF) are used to dissolve the starting materials and reagents.
- Temperature: Reactions are typically conducted at 40–100 °C depending on the step.
- Reagents: Sodium methoxide or other alkoxide bases are used to facilitate nucleophilic substitution.
This method can be adapted for the chloro(difluoro)methoxy group by replacing methoxide with chlorodifluoromethoxide or by chlorination of difluoromethoxy intermediates.
Introduction of the Chloro(difluoro)methoxy Group
The chloro(difluoro)methoxy group (–O–CF2Cl) is typically introduced via halogenation of difluoromethoxy intermediates or by direct reaction with chlorodifluoromethoxy reagents.
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- Starting from a fluoro-methylbenzene derivative, the hydroxyl group or methoxy substituent is converted to the chloro(difluoro)methoxy group by treatment with reagents such as chlorine gas or chlorinating agents in the presence of fluorinated solvents or fluorinating agents.
- The reaction requires careful control of temperature and stoichiometry to avoid over-chlorination or side reactions.
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- Chlorodifluoromethyl hypochlorite or similar chlorinating fluorinated reagents.
- Fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) may be used in related steps to install fluorine atoms.
Purification and Characterization
- After reaction completion, the mixture is typically quenched with ice-water and extracted with organic solvents such as dichloromethane.
- Organic phases are washed with saturated saline to remove inorganic impurities.
- Drying agents like anhydrous sodium sulfate are used before solvent removal.
- Purification is commonly performed by column chromatography or vacuum distillation.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) confirm the structure and purity.
Data Table: Representative Reaction Conditions and Yields for Related Compounds
Research Findings and Considerations
- Solvent Choice: Dimethyl sulfoxide (DMSO) is preferred for nucleophilic substitution reactions due to its high polarity and ability to dissolve both organic and inorganic reagents, enhancing reaction rates and yields.
- Temperature Control: Maintaining reaction temperatures between 40 °C and 100 °C is critical to balance reaction kinetics and prevent decomposition or side reactions.
- Reagent Stoichiometry: Using excess sodium methoxide (molar ratio ~7–8) improves substitution efficiency and yield.
- Halogenation Specificity: Introducing the chloro(difluoro)methoxy group requires selective chlorination of difluoromethoxy intermediates, which is sensitive to reaction conditions to avoid over-chlorination or unwanted side products.
- Scale-Up Feasibility: The methods have been demonstrated on both gram and kilogram scales with consistent yields, indicating industrial applicability.
- Analytical Verification: Nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming the substitution pattern and purity of the final compound.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro(difluoro)methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C8H6ClF3O
Molecular Weight : 228.57 g/mol
IUPAC Name : 1-chloro-3-[chloro(difluoro)methoxy]-2-methylbenzene
The compound features a complex structure with halogen substituents that influence its reactivity and interactions with biological targets. The presence of chlorine and fluorine atoms enhances its chemical stability and bioactivity, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
-
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions, oxidation-reduction processes, and coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for developing novel compounds in medicinal chemistry and materials science. -
Biological Studies
The unique structural characteristics of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene make it a candidate for studying interactions with biological molecules. Research indicates that fluorinated compounds often exhibit significant interactions with enzymes and receptors, potentially leading to enzyme inhibition or receptor modulation . -
Environmental Chemistry
Investigations into the environmental impact of fluorinated compounds highlight their persistence and potential toxicity to aquatic organisms. Understanding these factors is crucial for assessing the ecological risks associated with their use in various applications .
Case Study 1: Fluorinated Compounds in Medicinal Chemistry
Research indicates that fluorinated aromatic compounds are prevalent in drug development due to their enhanced biological activity and stability. A review highlighted that about 25% of small-molecule drugs currently in clinical use contain fluorine atoms, which often improve metabolic stability and bioactivity .
Case Study 2: ToxCast Chemical Profiling
A study profiling various chemicals found that fluorinated compounds frequently interact with biological systems, influencing enzyme activity and receptor binding. This profiling emphasizes the need for further studies on the biological implications of compounds like this compound.
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The target compound is compared to derivatives with analogous halogenated or substituted benzene rings:
Compound A : 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7)
- Substituents :
- Position 1: Chloro (–Cl)
- Position 2: Fluoro (–F)
- Position 4: Methoxy (–OCH₃)
- Position 3: Trifluoromethyl (–CF₃)
- Key Differences :
- The trifluoromethyl group (–CF₃) at position 3 is strongly electron-withdrawing and bulky, increasing lipophilicity (logP) compared to the target compound’s methyl group.
- Methoxy at position 4 (vs. chloro(difluoro)methoxy at position 1 in the target) alters electronic distribution on the aromatic ring.
Compound B : 1-[Chloro(difluoro)methoxy]-3-nitro-benzene (CAS 1047648-45-2)
- Substituents: Position 1: Chloro(difluoro)methoxy (–O–CF₂Cl) Position 3: Nitro (–NO₂)
- Key Differences: The nitro group (–NO₂) is a stronger electron-withdrawing group than fluorine, significantly reducing electron density on the benzene ring compared to the target compound.
Compound C : 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen)
- Substituents: Position 1: 4-Nitrophenoxy (–O–C₆H₄–NO₂) Position 2: Chloro (–Cl) Position 4: Trifluoromethyl (–CF₃)
- Key Differences: The nitrophenoxy group introduces a conjugated aromatic system with strong electron-withdrawing effects, enhancing herbicidal activity (e.g., protox inhibition) . Trifluoromethyl at position 4 increases steric bulk compared to the target compound’s methyl group at position 2.
Quantitative Structure-Activity Relationship (QSAR) Insights
Evidence from 3D-QSAR studies on protox-inhibiting herbicides highlights critical factors for bioactivity:
- Steric Effects (74.3–87.4%): Dominant in herbicidal activity. The target compound’s methyl group at position 2 provides moderate steric bulk, while trifluoromethyl (Compound A) or nitrophenoxy (Compound C) groups create larger steric footprints.
- Electrostatic Effects (10.1–18.5%) : The chloro(difluoro)methoxy group in the target compound introduces a polarizable region, but nitro (Compound B) or trifluoromethyl (Compound A) groups have stronger electrostatic interactions.
- Hydrophobic Effects (1.1–8.3%) : The methyl group in the target compound increases hydrophobicity compared to nitro-substituted derivatives.
Physicochemical Properties and Reactivity
- Reactivity :
- The target compound’s fluorine and methyl groups make it less reactive toward electrophilic substitution than nitro-substituted derivatives (Compound B, C). – Chloro(difluoro)methoxy may enhance stability against hydrolysis compared to simple methoxy groups .
Biological Activity
1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of halogen atoms and a methoxy group, contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
The compound is characterized by a chlorinated difluoromethoxy group attached to a fluorinated methylbenzene structure. This configuration allows it to engage in various chemical reactions, enhancing its utility in synthetic chemistry and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Nucleophilic Substitution: The chloro(difluoro)methoxy group can be replaced by nucleophiles, leading to the formation of new compounds with potentially different biological activities.
- Enzyme Inhibition: Similar fluorinated compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that compounds with fluorine substituents can enhance potency against targets like dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment .
- Reactivity with Biomolecules: The presence of electronegative fluorine atoms can facilitate interactions with proteins and nucleic acids, potentially altering their functions .
Case Studies
- Fluorinated Drug Development: A study highlighted the role of fluorinated groups in enhancing the pharmacokinetic properties of drug candidates. Compounds with trifluoromethyl or difluoromethoxy groups were shown to improve bioavailability and metabolic stability .
- Inhibition Studies: In vitro assays have demonstrated that fluorinated derivatives can effectively inhibit enzyme activities critical for pathogen survival. These findings underscore the potential for developing new therapeutics based on the structure of this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Chloro-3-fluoro-2-methoxybenzene | Lacks difluoromethoxy group | Moderate antibacterial activity |
| (Trifluoromethoxy)benzene | Contains trifluoromethoxy group | Enhanced potency against specific enzymes |
| Fluorinated Quinolines | Contains a quinoline ring | Diverse biological activities including anticancer |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1-[chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 1-chloro-2-methylbenzene derivatives) may undergo methoxy substitution using chloro(difluoro)methanol under basic conditions (e.g., NaOH in ethanol) . Optimization involves adjusting molar ratios (e.g., 1:1.2 for aryl halide to methoxy reagent), temperature (60–80°C), and reaction time (3–6 hours). Monitoring via TLC or GC-MS is critical to track intermediate formation. Yield improvements (e.g., 78% in ) can be achieved through solvent selection (ethanol vs. acetone) and controlled addition of bases to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
- Methodological Answer :
- NMR : Focus on <sup>19</sup>F NMR for distinguishing fluorinated groups (δ −110 to −120 ppm for CF2Cl, δ −60 to −70 ppm for aromatic F) . <sup>1</sup>H NMR should resolve methyl (δ 2.3–2.5 ppm) and methoxy protons (δ 3.8–4.0 ppm).
- IR : Look for C-F stretches (1000–1300 cm<sup>−1</sup>) and C-O-C vibrations (1200–1250 cm<sup>−1</sup>) .
- MS : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C9H7ClF3O: 244.01 g/mol) and isotopic patterns for Cl/F .
Q. How can crystallographic data resolve ambiguities in molecular geometry, such as dihedral angles between aromatic rings?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. For example, reports dihedral angles between fluorinated aryl rings (49.66° and 42.33°) using monoclinic P21/c space group refinement. Key parameters include bond lengths (C–F: ~1.34 Å, C–Cl: ~1.73 Å) and torsion angles (C–O–CF2Cl: ~110°). Software like SHELXL or OLEX2 refines structures with R-factors <0.05 .
Advanced Research Questions
Q. What strategies address discrepancies in reaction yields when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Scalability challenges arise from heat transfer inefficiencies and mixing limitations. Use flow chemistry for exothermic steps (e.g., methoxy substitution) to maintain temperature control . Purity can be preserved via gradient recrystallization (e.g., ethanol/acetone mixtures) . Monitor byproducts (e.g., dehalogenated derivatives) using HPLC with C18 columns and acetonitrile/water mobile phases.
Q. How do substituent electronic effects influence intermolecular interactions in the solid state?
- Methodological Answer : Electron-withdrawing groups (e.g., –CF2Cl, –F) enhance dipole-dipole interactions and C–H···F/O hydrogen bonding. shows C–H···F contacts (2.4–2.6 Å) stabilize layered crystal packing. π-π stacking distances (3.7 Å in ) correlate with substituent electronegativity: para-fluorine increases ring polarization, strengthening stacking . Computational modeling (DFT or MD simulations) predicts packing motifs by calculating electrostatic potential surfaces.
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The –CF2Cl and –CH3 groups direct electrophiles (e.g., NO2<sup>+</sup>) to meta/para positions via steric and electronic effects. Hammett σp values quantify substituent influence (–CF2Cl: σp ≈ +0.8). Kinetic studies (e.g., competition experiments with deuterated analogs) reveal activation barriers. MO analysis (e.g., HOMO localization on the fluorinated ring) predicts reactive sites .
Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model frontier orbitals to identify redox-active sites. For example, the LUMO energy (~−1.5 eV) indicates susceptibility to reduction. TD-DFT predicts UV-vis absorption bands (λmax ~270 nm) for photoactivation . Solvent effects (PCM model) adjust reactivity in polar aprotic solvents (e.g., DMF), where dielectric screening stabilizes transition states.
Data Contradictions and Resolution
Q. Conflicting reports on hydrogen-bonding motifs in crystal structures: How to validate proposed interactions?
- Methodological Answer : Discrepancies in H-bond distances (e.g., 2.3 vs. 2.6 Å) may arise from temperature-dependent lattice vibrations. Validate via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
